molecular formula C15H12 B047528 2-Methylphenanthrene CAS No. 2531-84-2

2-Methylphenanthrene

Cat. No. B047528
CAS RN: 2531-84-2
M. Wt: 192.25 g/mol
InChI Key: KANLOADZXMMCQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel method for the synthesis of 2-methyl-3:4-benzphenanthrene has been developed, providing an efficient route to produce this compound in excellent yield over four steps starting from 2-allyl-1-tetralone. This method simplifies access to 2-methylphenanthrenes for synthetic chemists by reducing the complexity and number of steps required compared to previous methods (Mukherji & Rao, 1951).

Molecular Structure Analysis

Molecular structure plays a crucial role in determining the chemical behavior of compounds like 2-methylphenanthrene. Studies involving X-ray crystallography have shown how methyl groups can induce nonplanarity in polycyclic aromatic hydrocarbons, affecting their chemical reactivity and physical properties (Lakshman et al., 2000).

Scientific Research Applications

  • Analyzing Reaction Mechanisms : It's used to analyze mechanisms of reactions and in the separation of 1- and 4-keto-1,2,3,4-tetrahydrophenanthrenes, contributing to understanding chemical processes and structures (Klemm, Lawrence, & Karchesy, 1978).

  • Maturation of Organic Matter : The Methylphenanthrene Index (MPI-1) based on it is used to ascertain the maturity of Australian terrestrial oils and the maturation degree of organic matter in Proterozoic sediments (Boreham, Crick, & Powell, 1988).

  • Environmental Contamination Assessment : Its distribution in environmental samples aids in assessing pyrolytic or petrogenic contamination in recent sediments (Garrigues et al., 1995).

  • Biodegradation by Marine Bacteria : Sphingomonas sp. utilizes 2-methylphenanthrene as a sole carbon and energy source, highlighting its role in degrading polyaromatic compounds (Gilewicz et al., 1997).

  • Origin/Maturity Markers in Oils : Its isomers in crude oils and rock extracts serve as markers to distinguish organic matter type from thermal maturation effects (Budzinski et al., 1995).

  • Molecular Modeling : This process tracks the isomer evolution toward equilibrium, leading to an enrichment in stable 2- and 3-methyl isomers relative to less stable ones (Szczerba & Rospondek, 2010).

  • Biological Applications : 1,4-Dimethylphenanthrene and its metabolites show potential in biological applications due to their unique physical properties and interactions with biological systems (Lakshman et al., 2000).

  • Maturity Determination in Organic Matter : Secondary oxidation and sulfide formation influence vitrinite reflectance and methylphenanthrene indices used for determining the maturity of organic matter in certain sediments (Sun, 1998).

  • Degradation Pathways : Bacterial strains like JS5 utilize it as a carbon and energy source, indicating complex degradation pathways (Sabaté et al., 1999).

  • Synthesis Routes : Studies focus on synthesizing alkylphenanthrenes like 2-methylphenanthrene from naphthylalkylidenemalonodinitriles, providing insights into synthetic routes and applications (Krasodomski et al., 2003).

properties

IUPAC Name

2-methylphenanthrene
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InChI

InChI=1S/C15H12/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h2-10H,1H3
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InChI Key

KANLOADZXMMCQA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2
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Molecular Formula

C15H12
Record name 2-METHYLPHENANTHRENE
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DSSTOX Substance ID

DTXSID1025649
Record name 2-Methylphenanthrene
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Molecular Weight

192.25 g/mol
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Physical Description

2-methylphenanthrene is a white crystalline solid. (NTP, 1992), White solid; [CAMEO]
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Boiling Point

311 to 320 °F at 3 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Vapor Pressure

0.0000501 [mmHg]
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Product Name

2-Methylphenanthrene

CAS RN

2531-84-2
Record name 2-METHYLPHENANTHRENE
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Melting Point

135 to 138 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,380
Citations
M Gilewicz, T Nadalig, H Budzinski, P Doumenq… - Applied microbiology …, 1997 - Springer
… This strain was capable of using an alkylated phenanthrene 2-methylphenanthrene, as sole source of carbon and energy. In experiments, 2-methylphenanthrene (0.2 g/l) was added as …
Number of citations: 68 link.springer.com
J Sabaté, M Grifoll, M Viñas, AM Solanas - Applied microbiology and …, 1999 - Springer
A bacterial strain capable of utilizing 2-methylphenanthrene (2-MP) as its sole source of carbon and energy for growth was isolated from creosote contaminated soil. The isolate was …
Number of citations: 37 link.springer.com
H Budzinski, T Nadalig, N Raymond… - … and Chemistry: An …, 2000 - Wiley Online Library
A pure bacterial strain of Sphingomonas sp. DSM 11572 (named 2MPII) has been isolated from a Mediterranean coastal sediment. This strain is able to use 2‐methylphenanthrene (2‐…
Number of citations: 13 setac.onlinelibrary.wiley.com
Y Lin, H Zhang, Y Han, X Qiu, X Jiang… - … & Technology Letters, 2022 - ACS Publications
Previous in vitro studies identified carboxylic acids as the major metabolites of methylated polycyclic aromatic hydrocarbons (PAHs). We have previously detected phenanthrene-2-…
Number of citations: 3 pubs.acs.org
N Thierry, B Helene, R Nathalie, C Pierre - 1996 - Taylor & Francis
… The enrichment bacterial community obtained in this study from a contaminated site has demonstrated a good ability to use 2-methylphenanthrene as sole carbon source. The …
Number of citations: 6 www.tandfonline.com
RF Lamberts, JH Christensen, P Mayer… - … science & technology, 2008 - ACS Publications
… It is assumed that bacteria generally degrade 2-methylphenanthrene (2MPhe) in preference to 1-methylphenanthrene (1MPhe), and that environmental biodegradation of methylated …
Number of citations: 20 pubs.acs.org
M Gilewicz, M Guiliano, JC Bertrand - Chemosphere, 1999 - Elsevier
… 2-methylphenanthrene… 2-methylphenanthrene aldehyde. Sunlight allows accelerated elimination of the substrate. This enhancement of the biodegradation rate of 2 methylphenanthrene …
Number of citations: 25 www.sciencedirect.com
Y Hui-Bin, Z Qing, J Hong-Bo, W Hui-Xin - Petroleum Processing and …, 2014 - sylzyhg.com
Abstract: The hydrogenation of 2-methylphenanthrene was studied by group contributions and corresponding state methods to investigate the physicochemical properties of compounds …
Number of citations: 3 www.sylzyhg.com
RD Chirico, IA Hossenlopp, A Nguyen… - The Journal of Chemical …, 1989 - Elsevier
… analytical method used and with the individual crude oil sample (see reference 3, table l), the average distribution was: 1-methylphenanthrene, 24 mass per cent; 2-methylphenanthrene…
Number of citations: 23 www.sciencedirect.com
T Nadalig, N Raymond, M Gilewicz… - Polycyclic Aromatic …, 2000 - Taylor & Francis
… The method was first applied to the study of the degradation of standard compounds: 2-methylphenanthrene (2MP), 9methylphenanthrene (9MP), and phenanthrene (P) by a bacterial …
Number of citations: 15 www.tandfonline.com

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